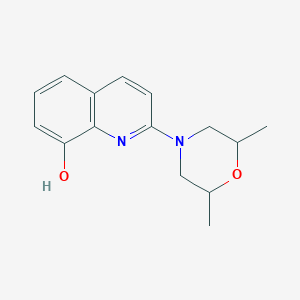
6-(4-Methoxyphenyl)-5-methyl-1,6-naphthyridin-2(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Methoxyphenyl)-5-methyl-1,6-naphthyridin-2(6H)-one is a synthetic organic compound with a unique structure that includes a naphthyridine core substituted with a methoxyphenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-5-methyl-1,6-naphthyridin-2(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2-amino-3-methylpyridine under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized under basic conditions to yield the desired naphthyridinone compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Methoxyphenyl)-5-methyl-1,6-naphthyridin-2(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives, such as brominated or chlorinated compounds.
Aplicaciones Científicas De Investigación
6-(4-Methoxyphenyl)-5-methyl-1,6-naphthyridin-2(6H)-one has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents, particularly for targeting specific enzymes or receptors.
Materials Science: Investigation as a building block for the synthesis of novel organic materials with unique electronic or optical properties.
Biological Studies: Evaluation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 6-(4-Methoxyphenyl)-5-methyl-1,6-naphthyridin-2(6H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different core structures.
Naphthyridine derivatives: Compounds with the same naphthyridine core but different substituents.
Uniqueness
6-(4-Methoxyphenyl)-5-methyl-1,6-naphthyridin-2(6H)-one is unique due to the specific combination of the methoxyphenyl group and the naphthyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Número CAS |
141695-91-2 |
|---|---|
Fórmula molecular |
C16H14N2O2 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
6-(4-methoxyphenyl)-5-methyl-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C16H14N2O2/c1-11-14-7-8-16(19)17-15(14)9-10-18(11)12-3-5-13(20-2)6-4-12/h3-10H,1-2H3 |
Clave InChI |
IFQRGKUDSKTTIH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC(=O)N=C2C=CN1C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


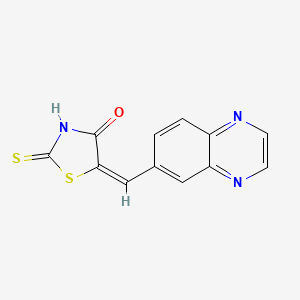
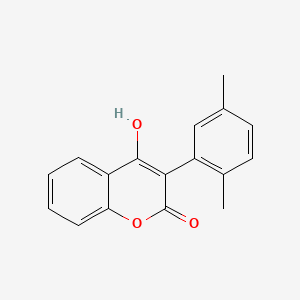

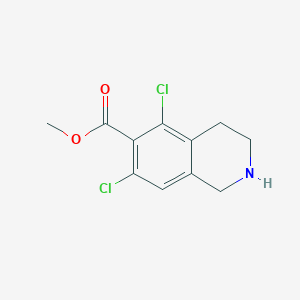

![7-Amino-4-[(morpholin-4-yl)methyl]-1,8-naphthyridin-2(1H)-one](/img/structure/B15065330.png)




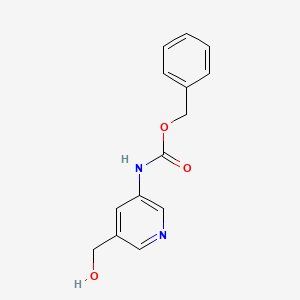
![(5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one](/img/structure/B15065371.png)
![3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B15065375.png)
